![molecular formula C6H3BrCl2N4 B2693236 3-Bromo-5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine CAS No. 1033444-08-4](/img/structure/B2693236.png)
3-Bromo-5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[4,3-d]pyrimidine family. This compound is characterized by the presence of bromine, chlorine, and methyl substituents on the pyrazolo[4,3-d]pyrimidine core.
Preparation Methods
The synthesis of 3-Bromo-5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the cyclization of 3,5-dichloro-4-bromo-1-methylpyrazole with suitable reagents. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide and catalysts like potassium carbonate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
3-Bromo-5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Scientific Research Applications
3-Bromo-5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors, particularly cyclin-dependent kinase 2 (CDK2) inhibitors, which have potential anticancer properties.
Biological Studies: The compound is employed in the study of cell cycle regulation and apoptosis due to its ability to inhibit specific enzymes involved in these processes.
Chemical Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds with potential biological activities.
Mechanism of Action
The mechanism of action of 3-Bromo-5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine primarily involves the inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, thereby disrupting the cell cycle and inducing apoptosis in cancer cells . This inhibition is facilitated by the interaction of the compound’s substituents with key amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
3-Bromo-5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine can be compared with other pyrazolo[4,3-d]pyrimidine derivatives, such as:
3,5-Dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine: Lacks the bromine substituent, which may affect its biological activity and chemical reactivity.
3-Bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidine: Lacks the chlorine substituents, which can influence its interaction with biological targets.
5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine: Lacks the bromine substituent, potentially altering its pharmacokinetic properties.
The unique combination of bromine and chlorine substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Biological Activity
3-Bromo-5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound belonging to the pyrazolo[4,3-d]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation.
Target Enzyme : The primary target of this compound is CDK2.
Mode of Action : This compound inhibits CDK2 activity by binding to its ATP-binding pocket. This inhibition disrupts the phosphorylation of substrates necessary for cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells .
Biochemical Pathways : By affecting CDK2, the compound influences key biochemical pathways involved in cell proliferation and survival. It primarily induces G0-G1 phase arrest in cancer cells, preventing further division and promoting programmed cell death .
Pharmacokinetics
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest that this compound possesses favorable pharmacokinetic properties. These studies indicate good solubility and permeability characteristics that are essential for effective drug development .
Biological Activity
The biological activities of this compound have been explored in various studies:
- Anticancer Activity : Research has demonstrated that this compound exhibits significant anticancer properties by inhibiting cell growth and inducing apoptosis in various cancer cell lines .
- Enzymatic Inhibition : The compound has been shown to inhibit other kinases involved in cellular signaling pathways, which may contribute to its broader biological effects beyond just CDK2 inhibition .
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on Cancer Cell Lines : In a study examining its effects on HeLa and MCF-7 cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability and significant induction of apoptosis markers such as caspase activation and PARP cleavage .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to controls. Histological analysis revealed increased apoptosis within tumor tissues following treatment with the compound .
Comparison with Related Compounds
A comparison with similar compounds reveals the unique profile of this compound:
Compound Name | Structure | Biological Activity |
---|---|---|
3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine | Structure | Moderate CDK2 inhibition |
3-Methyl-5-chloro-1H-pyrazolo[4,3-d]pyrimidine | - | Limited anticancer activity |
5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine | - | Lower efficacy compared to the brominated derivative |
The presence of both bromine and chlorine substituents significantly enhances the biological activity of this compound compared to its analogs.
Properties
IUPAC Name |
3-bromo-5,7-dichloro-1-methylpyrazolo[4,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrCl2N4/c1-13-3-2(4(7)12-13)10-6(9)11-5(3)8/h1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPXRFLCBKPBFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=N1)Br)N=C(N=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033444-08-4 |
Source
|
Record name | 3-bromo-5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.